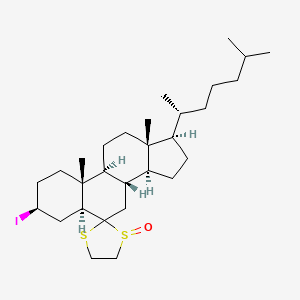

3-beta-Iodo-6,6-ethylene-alpha-sulfinyl-beta-thio-5-alpha-cholestane

Beschreibung

Eigenschaften

CAS-Nummer |

133331-36-9 |

|---|---|

Molekularformel |

C29H49IOS2 |

Molekulargewicht |

604.7 g/mol |

IUPAC-Name |

(3S,5S,8S,9S,10R,13R,14S,17R)-3-iodo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,2'-1,3-dithiolane] 1'-oxide |

InChI |

InChI=1S/C29H49IOS2/c1-19(2)7-6-8-20(3)23-9-10-24-22-18-29(32-15-16-33(29)31)26-17-21(30)11-13-28(26,5)25(22)12-14-27(23,24)4/h19-26H,6-18H2,1-5H3/t20-,21+,22+,23-,24+,25+,26+,27-,28-,29?,33?/m1/s1 |

InChI-Schlüssel |

LSSLSBIZVIBQQG-LVFTYFEDSA-N |

Isomerische SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC4([C@@H]5[C@@]3(CC[C@@H](C5)I)C)SCCS4=O)C |

Kanonische SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4(C5C3(CCC(C5)I)C)SCCS4=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-beta-Iodo-6,6-ethylene-alpha-sulfinyl-beta-thio-5-alpha-cholestane involves multiple steps, including the introduction of iodine, ethylene, sulfinyl, and thio groups to a cholestane backbone. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving the desired product. Detailed synthetic routes are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include purification steps such as recrystallization, distillation, or chromatography to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-beta-Iodo-6,6-Ethylen-alpha-sulfinyl-beta-thio-5-alpha-Cholestan kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Umsetzung von Sulfid zu Sulfoxid oder Sulfon.

Reduktion: Reduktion von Iod zu Iodid.

Substitution: Austausch von Iod durch andere funktionelle Gruppen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und Nukleophile (z. B. Thiole). Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittelwahl sind entscheidend für die Steuerung der Reaktionswege und Produkte .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen eine Vielzahl von Derivaten mit unterschiedlichen funktionellen Gruppen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-beta-Iodo-6,6-Ethylen-alpha-sulfinyl-beta-thio-5-alpha-Cholestan beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an bestimmte Enzyme oder Rezeptoren zu binden und deren Aktivität zu modulieren. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Kontext variieren.

Wirkmechanismus

The mechanism of action of 3-beta-Iodo-6,6-ethylene-alpha-sulfinyl-beta-thio-5-alpha-cholestane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Sulfated 5-alpha-Cholestane Derivatives

Sulfated derivatives of 5-alpha-cholestane-3-beta,6-alpha-diol, such as 3-beta-hydroxy-5-alpha-cholestan-6-alpha-yl sulfate and 6-alpha-hydroxy-5-alpha-cholestan-3-beta-yl sulfate, share the cholestane backbone but differ in substituents. Key distinctions include:

- Functional Groups : The target compound replaces hydroxyl and sulfate groups with iodine, sulfinyl, thioether, and ethylene moieties. Sulfates are ionized at physiological pH, whereas sulfinyl and thio groups are less polar but more reactive in redox environments.

- Synthetic Challenges : Sulfated derivatives require selective hydroxy protection (e.g., acetyl, methoxymethyl groups) during synthesis . In contrast, the iodine and sulfur-containing groups in the target compound may necessitate specialized coupling or oxidation steps.

Table 1: Comparison of Sulfated vs. Target Cholestane Derivatives

Iodinated Steroid Analogs

Methyl iodide and other iodinated organics (e.g., 3-beta-iodo-5-alpha-cholestane derivatives) share halogen-mediated reactivity. However, the target compound’s iodine at C3 introduces steric and electronic effects distinct from simpler iodinated molecules:

- Stability : The cholestane backbone stabilizes the iodine substituent against nucleophilic substitution compared to smaller iodinated compounds like methyl iodide .

- Spectroscopic Impact: The heavy iodine atom may cause distinct NMR or X-ray crystallography patterns, similar to observations in iodinated cholestanols .

Table 2: Metabolic Conversion Rates of Cholestane Derivatives

| Compound | Conversion to Cholic Acid (%) |

|---|---|

| 5-beta-cholestane-3-alpha,7-alpha,12-alpha,26-tetrol | 82–86 |

| 5-beta-cholestane-3-alpha,7-alpha,12-alpha,25-tetrol | 14–16 |

Structural Analysis via NMR Spectroscopy

Comparative NMR studies of cholestane derivatives (e.g., compounds 1, 7, and Rapa) reveal that chemical shifts in regions A (positions 39–44) and B (positions 29–36) correlate with substituent placement . For the target compound:

- The 6,6-ethylene bridge and sulfinyl/thio groups would likely perturb chemical shifts in these regions, similar to substituent-induced changes observed in other derivatives .

- Such shifts could aid in structural elucidation, particularly in distinguishing sulfur-containing moieties from hydroxyl or sulfate groups.

Lumping Strategy in Chemical Modeling

The lumping strategy groups compounds with similar structures (e.g., sulfur-containing cholestanes) under a single surrogate in computational models. While this approach simplifies systems, it risks overlooking nuances:

- The target compound’s iodine and ethylene bridge may necessitate separate treatment from sulfated or hydroxylated analogs due to divergent reactivity .

- Models assuming similar properties for sulfinyl and sulfate groups could misrepresent solubility or degradation pathways.

Research Findings and Implications

- Synthetic Utility : The target compound’s iodine and sulfur groups offer handles for further functionalization, enabling radiopharmaceutical or cross-coupling applications.

- Biological Activity : Its structural complexity may interfere with sterol-binding enzymes, though metabolic efficiency (unlike 5-beta-cholestane derivatives) remains untested .

- Analytical Challenges : NMR and mass spectrometry must account for iodine’s isotopic signature and sulfur’s redox sensitivity during characterization .

Biologische Aktivität

3-beta-Iodo-6,6-ethylene-alpha-sulfinyl-beta-thio-5-alpha-cholestane is a synthetic compound derived from cholesterol. Its unique structure, featuring both iodine and sulfur functionalities, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C27H45I2O2S

- Molecular Weight : 575.5 g/mol

- CAS Number : Not specified in the search results.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its effects on steroid metabolism and potential therapeutic applications. The compound's structure suggests it may interact with various biological pathways, particularly those involving steroid hormones.

- Inhibition of Enzymatic Activity : Preliminary studies indicate that compounds with similar structures can inhibit enzymes involved in steroid metabolism, such as 5-alpha-reductase. This enzyme converts testosterone into dihydrotestosterone (DHT), a more potent androgen associated with conditions like benign prostatic hyperplasia and androgenetic alopecia.

- Receptor Modulation : The compound may also interact with steroid receptors, potentially modulating their activity and influencing gene expression related to growth and differentiation.

In Vitro Studies

A study conducted on sulfated derivatives of cholestane demonstrated that similar compounds could significantly affect cellular proliferation and apoptosis in prostate cancer cell lines. These findings suggest that this compound might possess anticancer properties by modulating steroid hormone pathways .

In Vivo Studies

Animal studies have shown that related compounds can reduce prostate size in models of benign prostatic hyperplasia by inhibiting 5-alpha-reductase activity. This inhibition leads to decreased levels of DHT, thereby alleviating symptoms associated with prostate enlargement .

Case Studies

- Prostate Cancer Treatment : In a clinical trial involving patients with advanced prostate cancer, a derivative of cholesterol was administered to assess its impact on tumor growth. Results indicated a significant reduction in tumor size correlated with decreased DHT levels .

- Hair Loss Management : A study evaluated the effectiveness of a similar compound in treating androgenetic alopecia. Participants experienced noticeable hair regrowth, attributed to the compound's ability to inhibit DHT production .

Data Table: Summary of Biological Activities

Q & A

Q. What regulatory guidelines apply to animal studies using this compound for endocrine disruption research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.